λmax Bathochromic Shift: 298 nm vs. 233 nm for Triphenylsulfonium Triflate Enables Longer-Wavelength Photoactivation
The target compound exhibits a λmax of 298 nm, representing a +65 nm bathochromic (red) shift compared to triphenylsulfonium triflate (TPS-Tf, CAS 66003-78-9), which has a λmax of 233 nm, both measured as neat compounds and reported within the same patent document [1]. This shift is also +38 nm relative to (4-methoxyphenyl)diphenylsulfonium triflate (λmax 260 nm) and +36 nm relative to (4-phenoxyphenyl)diphenylsulfonium triflate (λmax 256 nm) [1]. The red-shifted absorption moves the compound's spectral response closer to the 365 nm i-line mercury emission, broadening the usable wavelength range versus conventional sulfonium PAGs.
| Evidence Dimension | UV-Vis absorption maximum wavelength (λmax) |
|---|---|
| Target Compound Data | λmax = 298 nm (neat) |
| Comparator Or Baseline | Triphenylsulfonium triflate (TPS-Tf): λmax = 233 nm; (4-Methoxyphenyl)diphenylsulfonium triflate: λmax = 260 nm; (4-Phenoxyphenyl)diphenylsulfonium triflate: λmax = 256 nm |
| Quantified Difference | +65 nm vs. TPS-Tf; +38 nm vs. 4-methoxy analog; +42 nm vs. 4-phenoxy analog |
| Conditions | Reported in US Patent US11173667B2; λmax values compiled for neat solid PAG compounds in a comparative listing (PAG 69202 vs. PAG 69802, PAG 69402, etc.) |
Why This Matters
The red-shifted λmax enables efficient photoactivation with longer-wavelength UV sources (e.g., 365 nm i-line Hg lamps), expanding formulation compatibility beyond the narrow DUV window where conventional triphenylsulfonium PAGs operate, and supports applications in broadband UV cationic curing and 3D-printing stereolithography where 365–405 nm sources are common.
- [1] US Patent US11173667B2. Precision system for additive fabrication. Column relating to PAG listings: Triphenylsulfonium triflate (λmax 233 nm) designated PAG 69802; (4-Phenylthiophenyl)diphenylsulfonium triflate (λmax 298 nm) designated PAG 69202. https://patents.google.com/patent/US11173667B2/en View Source
